molecular formula C28H37NO4 B016444 Cytochalasin j CAS No. 56144-22-0

Cytochalasin j

Cat. No. B016444
CAS RN: 56144-22-0
M. Wt: 451.6 g/mol
InChI Key: UKQNIEMKORIOQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cytochalasin J has been isolated from natural sources such as marine sediment-derived fungus, Phomopsis sp., along with other analogues through chemical analysis and biosynthetic considerations. Acid-mediated transformations play a crucial role in diversifying the chemical structure of cytochalasin J, highlighting the importance of stereo- and regiospecific intramolecular cycloadditions (Shang et al., 2017). Additionally, synthetic routes to cytochalasins, including cytochalasin J, have been developed, illustrating the complex chemical synthesis processes involving enantioselective, modular, and general approaches (Haidle & Myers, 2004).

Molecular Structure Analysis

The molecular structure of cytochalasin J and its analogues is determined through detailed spectroscopic analysis and chemical interconversion studies. The acid sensitivity of cytochalasins is critical for understanding the molecular structure as it undergoes selective conversion under specific conditions, leading to novel fused heterocycles (Shang et al., 2017).

Chemical Reactions and Properties

Cytochalasin J's chemical properties are significantly influenced by its acid sensitivity, leading to the formation of new analogues through acid-mediated handling artifacts. This reactivity underscores the potential for novel biomimetic transformations and the generation of new chemical diversity within the cytochalasin family (Shang et al., 2017).

Physical Properties Analysis

The physical properties of cytochalasin J, such as solubility, melting point, and optical activity, are essential for understanding its behavior in biological systems. These properties are influenced by the compound's complex molecular structure, including the macrocyclic ring and fused bicyclic systems.

Chemical Properties Analysis

The chemical properties of cytochalasin J are characterized by its interactions with biological molecules, affecting processes like actin polymerization and cell morphology. Its ability to bind to actin and alter its polymerization is a key feature, providing insights into its biological activities and potential applications in biochemical research (Cooper, 1987).

Scientific Research Applications

  • Actin Inhibition and Chromosome Movement : Cytochalasin J acts as an actin inhibitor, influencing chromosome motion and spindle attachment in mammalian cells. It suggests an actomyosin system's role in regulating chromosome attachment and movements (Snyder, Ha, Olsofka, & Wahdan, 2010).

  • Redistribution of Motor Proteins : Treatment with Cytochalasin J can reduce anti-dynein staining in the nuclear region of interphase cells and reorganize anti-dynein staining throughout the cytoplasm (Robinson & Snyder, 2003).

  • Study of Actin in Biological Processes : Cytochalasin, along with phalloidin, is commonly used to explore the role of actin in biological processes, serving as models for actin-binding proteins (Cooper, 1987).

  • Model System for Lysosome Fusion Studies : Cytochalasin B, a related compound, enhances the release of lysosomal enzymes from human polymorphonuclear leukocytes, making it a valuable model system for quantitative study of lysosome fusion (Zurier, Hoffstein, & Weissmann, 1973).

  • Anti-Inflammatory, Antifungal, and Enzyme Inhibition Properties : Cytochalasins J and H exhibit potent anti-inflammatory, antifungal, and acetylcholinesterase enzyme inhibition properties (Chapla et al., 2014).

  • Effects on Cellular Structures and Events : Cytochalasins show a strong positive correlation between their effects in vivo and in vitro, mainly attributed to their interaction with actin, the common target protein (Yahara, Harada, Sekita, Yoshihira, & Natori, 1982).

  • Inhibition of Actin Polymerization : Cytochalasin D, another related compound, can inhibit actin polymerization in human platelets and induce rapid depolymerization of filamentous actin, altering platelet shape (Casella, Flanagan, & Lin, 1981).

  • Use in Cell Movement and DNA Synthesis Studies : Cytochalasin B has been utilized to study cell movement, DNA synthesis, and transport in quiescent 3T3 cells (Brownstein, Rozengurt, de Asúa, & Stoker, 1975).

Safety And Hazards

Cytochalasin J is fatal if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . Special instructions should be obtained before use and all safety precautions should be read and understood .

properties

IUPAC Name

16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQNIEMKORIOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytochalasin j

CAS RN

53760-20-6
Record name Cytochalasin J
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
428
Citations
GA Wrench, JA Snyder - Cell motility and the cytoskeleton, 1997 - Wiley Online Library
It has previously been demonstrated that treatment of mitotic PtK 1 cells with 10–20 μg/ml cytochalasin J (CJ) blocks or slows chromosome motion and has a significant effect on spindle …
Number of citations: 18 onlinelibrary.wiley.com
RW Robinson, JA Snyder - Cell biology international, 2003 - Wiley Online Library
… In this study we extend our analysis of the effect of Cytochalasin J (CJ) on mitotic and interphase … Cytochalasin J treatment reorganized anti-dynein staining from a cytoplasmic punctate …
Number of citations: 4 onlinelibrary.wiley.com
GA Wrench, JA Snyder - Cell Biology International, 2001 - Wiley Online Library
Mitotic PtK 1 cells were arrested in mitosis with nocodazole to determine the effect of cytochalasin J (CJ) on kinetochore structure in arrested and nocodazole‐released cells. In previous …
Number of citations: 6 onlinelibrary.wiley.com
JA Snyder, L Cohen - Cell motility and the cytoskeleton, 1995 - Wiley Online Library
PtK 1 cells were treated with 10 μg/ml cytochalasin J (CJ) for 15 min at various stages of mitosis. When applied at nuclear envelope breakdown (NEB) chromosome congression was …
Number of citations: 27 onlinelibrary.wiley.com
BM Kemkuignou, C Lambert, K Schmidt, L Schweizer… - Fitoterapia, 2023 - Elsevier
Chemical investigation of an endophytic fungus herein identified as Diaporthe cf. ueckeri yielded four known compounds, named cytochalasins H and J and dicerandrols A and B. …
Number of citations: 1 www.sciencedirect.com
KS Ebrahimi, M Ansari, MSH Moghaddam… - Computers in biology …, 2021 - Elsevier
… that compounds 18-methoxy cytochalasin J, (22E,24R)-… metabolites, 18-methoxy cytochalasin J and pyrrocidine A had better … compounds 18-methoxy cytochalasin J and pyrrocidine A in …
Number of citations: 25 www.sciencedirect.com
S Li, LUO Qian, S Zhi-Ping, LI Ling-Yu, XJ Zhang… - Chinese journal of …, 2014 - Elsevier
… this compound could be 18-methoxy cytochalasin J, as suggested particularly by the methoxy … 1) as an 18-methoxylated derivative of cytochalasin J was fully confirmed by a set of 2D …
Number of citations: 12 www.sciencedirect.com
S Xu, HM Ge, YC Song, Y Shen, H Ding… - Chemistry & …, 2009 - Wiley Online Library
… Compounds 1–3 were identified as cytochalasin H, cytochalasin J, and epoxycytochalasin H, respectively, by comparing their spectral data (MS, and 1H- and 13C-NMR) with those in …
Number of citations: 36 onlinelibrary.wiley.com
GCHCJ CYTOCHALASIN, DCB DIHYDRO-CB - Ann Arbor - Citeseer
The Cytochalasins (Greek cytos, cell; chalasis, relaxation) are a group of fungal metabolites, related by structure and biological activity. Cytochalasins A and B are metabolites of …
Number of citations: 2 citeseerx.ist.psu.edu
RW Robinson, JA Snyder - Cell biology international, 2006 - Wiley Online Library
… with cytochalasin J, Arp1 concentrates at the centrosomes and is less co-localized with spindle MTs. Cytochalasin J … MTs, suggesting that Arp1 may have a cytochalasin J sensitive site. …
Number of citations: 2 onlinelibrary.wiley.com

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